molecular formula C10H5BrN4O B1409214 6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1809865-26-6

6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile

Cat. No. B1409214
M. Wt: 277.08 g/mol
InChI Key: KIHQLKFXSHPZNG-UHFFFAOYSA-N
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Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Scientific Research Applications

Synthesis and Derivative Development

The synthesis and development of derivatives of imidazo[1,2-a]pyridines, including compounds structurally related to "6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile," have been a focus of research due to their potential biological activities. Techniques often involve condensation reactions, electrophilic substitutions, and exploration of chemical reactivity through the introduction of various substituents to modulate the compound's properties (Bonnet et al., 1998; Ismail et al., 2008; Yamanaka et al., 1992).

Biological Activities

Research has identified various biological activities associated with imidazo[1,2-a]pyridine derivatives, including bronchodilatory, antiprotozoal, and antimicrobial effects. These activities are attributed to the structural features of the compounds, which can interact with biological targets, leading to therapeutic effects in models of diseases such as asthma, protozoal infections, and bacterial infections (Bonnet et al., 1998; Ismail et al., 2008; Ismail et al., 2004).

Chemical Properties and Reactivity

The chemical reactivity and properties of imidazo[1,2-a]pyridine derivatives, including halogenated versions like "6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile," have been explored through various chemical transformations. These include nitration, bromination, azo coupling, nitrosation, and acylation, demonstrating the versatility of these compounds as scaffolds for further chemical modifications (Kutrov et al., 2008).

Antimicrobial and Antioxidant Activities

Some studies have focused on the antimicrobial and antioxidant activities of imidazo[1,2-a]pyridine derivatives, showing promising results against various bacterial strains and in antioxidant assays. This indicates the potential of these compounds in developing new therapeutic agents with antimicrobial and protective properties against oxidative stress (Bassyouni et al., 2012).

properties

IUPAC Name

6-bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN4O/c11-7-3-9(16-2-1-12)10-14-5-8(4-13)15(10)6-7/h3,5-6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQLKFXSHPZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Br)C#N)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile

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